![molecular formula C6H13NO3 B3109397 2-[(4-羟基丁基)氨基]乙酸 CAS No. 172494-27-8](/img/structure/B3109397.png)

2-[(4-羟基丁基)氨基]乙酸

描述

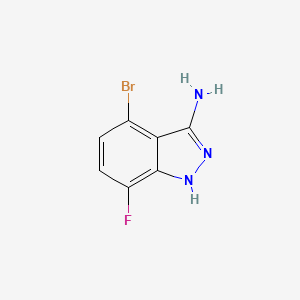

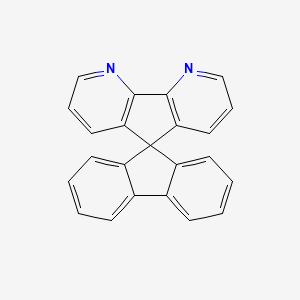

2-[(4-Hydroxybutyl)amino]acetic acid, also known as (4-Hydroxybutyl)glycine, is a chemical compound with the molecular formula C6H13NO3 . It is an important moiety of butirosin, an aminoglycoside antibiotic .

Synthesis Analysis

The synthesis of 2-[(4-Hydroxybutyl)amino]acetic acid can be achieved through various methods. One such method involves the use of a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .Molecular Structure Analysis

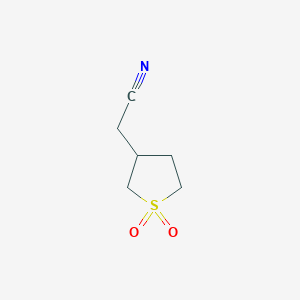

The molecular structure of 2-[(4-Hydroxybutyl)amino]acetic acid consists of a total of 33 bonds. There are 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Hydroxybutyl)amino]acetic acid include a predicted boiling point of 307.6±27.0 °C, a predicted density of 1.145±0.06 g/cm3, and a predicted pKa of 2.34±0.10 . Like other amino acids, it is likely to be colorless, crystalline solid, and soluble in water .科学研究应用

1. 微生物聚合物生产

Van Aalst-van Leeuwen 等人 (1997) 研究了微生物在不同底物条件下的行为,重点关注聚(β-羟基丁酸酯)等储存聚合物的积累在副球菌中。这项研究对于理解微生物对环境变化的反应,尤其是在废水处理过程中具有重要意义 (Van Aalst-van Leeuwen 等人,1997)。

2. 生物聚合物合成

Frisch 等人 (1996) 合成了异双功能试剂,包括 2-[(4-羟基丁基)氨基]乙酸的衍生物,用于将肽偶联到脂质体上。这在合成疫苗制剂领域具有影响,影响了新型免疫策略的开发 (Frisch 等人,1996)。

3. 生物塑料的代谢工程

Nguyen & Lee (2021) 探索了 4-羟基丁酸的生物合成,这是生物塑料生产的前体,在工程化甲基单胞菌 OB3b 中。这项研究提供了从甲烷合成聚羟基链烷酸酯的策略,这是可持续塑料生产的突破 (Nguyen & Lee,2021)。

4. 氨基酸的酶促生产

魏东芝 (2011) 的研究重点是使用青霉素 G 酰化酶对 N-苯乙酰基-2-氨基-4-苯基丁酸进行对映选择性水解,有助于高效合成某些氨基酸,这对于制药和生物技术应用非常重要 (魏东芝,2011)。

5. 新型氨基酸合成

Trofimov 等人 (2007) 合成了一系列新的非天然氨基酸,扩大了新型药物开发和生物技术应用的潜力。这些氨基酸由于其不寻常的结构而可能具有独特的特性 (Trofimov 等人,2007)。

6. 生物聚合物产量的提高

Kimura 等人 (2008) 研究了羟基丁酸酯单元共聚酯的有效微生物生产,展示了可生物降解和生物相容性聚合物生产领域在医疗和工业应用方面的重大进展 (Kimura 等人,2008)。

安全和危害

作用机制

Mode of Action

It is known that amines can react with carboxylic acids to form amides . This reaction could potentially influence the function of proteins or other biological molecules in the body.

Biochemical Pathways

The compound could potentially be involved in amino acid biosynthesis or fatty acid biosynthesis, given its structural similarity to amino acids and fatty acids .

Result of Action

The molecular and cellular effects of 2-[(4-Hydroxybutyl)amino]acetic acid’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-[(4-Hydroxybutyl)amino]acetic acid . .

生化分析

Biochemical Properties

2-[(4-Hydroxybutyl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between 2-[(4-Hydroxybutyl)amino]acetic acid and proteins can lead to conformational changes, affecting protein function and stability. Additionally, this compound may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular processes .

Cellular Effects

2-[(4-Hydroxybutyl)amino]acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Furthermore, 2-[(4-Hydroxybutyl)amino]acetic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes .

Molecular Mechanism

The molecular mechanism of 2-[(4-Hydroxybutyl)amino]acetic acid involves its interactions with various biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic efficiency. Additionally, 2-[(4-Hydroxybutyl)amino]acetic acid may interact with transcription factors or other regulatory proteins, influencing gene expression and cellular processes. These interactions can result in changes in cellular metabolism, signaling pathways, and overall cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Hydroxybutyl)amino]acetic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[(4-Hydroxybutyl)amino]acetic acid can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression, metabolic activity, and cell viability .

Dosage Effects in Animal Models

The effects of 2-[(4-Hydroxybutyl)amino]acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a specific dosage range results in optimal benefits, while exceeding this range leads to detrimental outcomes .

Metabolic Pathways

2-[(4-Hydroxybutyl)amino]acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may participate in amino acid metabolism, glycolysis, or the tricarboxylic acid cycle, affecting the production and utilization of energy within cells. These interactions can lead to changes in cellular metabolism, impacting overall cell function and viability .

Transport and Distribution

The transport and distribution of 2-[(4-Hydroxybutyl)amino]acetic acid within cells and tissues are essential for its biological activity. The compound may be transported by specific transporters or binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 2-[(4-Hydroxybutyl)amino]acetic acid can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-[(4-Hydroxybutyl)amino]acetic acid is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it influences energy production and metabolic activity. Alternatively, it may be found in the nucleus, affecting gene expression and cellular processes. The subcellular localization of 2-[(4-Hydroxybutyl)amino]acetic acid can determine its specific role in cellular function and overall biological activity .

属性

IUPAC Name |

2-(4-hydroxybutylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-4-2-1-3-7-5-6(9)10/h7-8H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMLCZPKTGULRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)

![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)

![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)